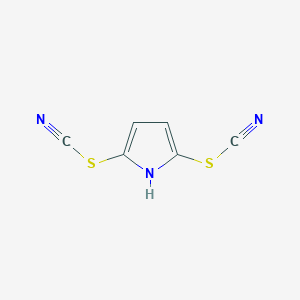

2,5-Di-thiocyanato-1H-pyrrole

Description

Properties

IUPAC Name |

(5-thiocyanato-1H-pyrrol-2-yl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3S2/c7-3-10-5-1-2-6(9-5)11-4-8/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHLBUWAADESPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)SC#N)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572369 | |

| Record name | 1H-Pyrrole-2,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18519-18-1 | |

| Record name | 1H-Pyrrole-2,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Di Thiocyanato 1h Pyrrole

The primary route for synthesizing 2,5-di-thiocyanato-1H-pyrrole and its derivatives involves the direct thiocyanation of a pyrrole (B145914) core. The precursors for this synthesis are typically N-substituted pyrroles.

A widely documented method employs N-substituted pyrroles as the starting material, which are then reacted with sodium thiocyanate (B1210189) (NaSCN) in the presence of an oxidizing agent, ceric ammonium (B1175870) nitrate (B79036) (CAN). This reaction is generally carried out in a solvent such as glacial acetic acid. The process involves adding sodium thiocyanate to a solution of the N-substituted pyrrole in acetic acid, followed by the portion-wise addition of CAN. The reaction proceeds at room temperature.

The N-substituted pyrrole precursors themselves can be synthesized through established methods, such as the alkylation of pyrrole or the Paal-Knorr condensation, which involves reacting 2,5-dimethoxytetrahydrofuran (B146720) with primary amines. organic-chemistry.orgmdpi.com The Paal-Knorr synthesis is a versatile method for obtaining N-substituted pyrroles from various amines. organic-chemistry.orgnih.gov

Below is a table summarizing the synthesis of various N-substituted this compound compounds based on this chemical methodology.

| Product | Precursor | Yield (%) | Physical State |

|---|---|---|---|

| 1-Methyl-2,5-dithiocyanato-1H-pyrrole | 1-Methyl-1H-pyrrole | 67 | White solid |

| 1-Hexyl-2,5-dithiocyanato-1H-pyrrole | 1-Hexyl-1H-pyrrole | 70 | Yellowish oil |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, which advocate for more environmentally benign chemical processes, electrochemical methods have been developed for the synthesis of 2,5-di-thiocyanato-1H-pyrrole. These methods offer a sustainable alternative to traditional synthesis by minimizing waste and avoiding harsh chemical oxidants. nih.gov

One such green approach is the direct electrochemical C-H functionalization of the pyrrole (B145914) ring. sci-hub.se This method utilizes an anode as a "green" oxidizing agent, replacing stoichiometric chemical oxidants and thereby reducing chemical waste. nih.govsci-hub.se The electrosynthesis can be performed via controlled potential electrolysis in an undivided cell. sci-hub.se

A two-step controlled voltage electrolysis strategy has been successfully used for the double C-H bond thiocyanation of N-methylpyrrole, yielding 1-methyl-2,5-dithiocyanato-1H-pyrrole with a 52% yield. nih.gov The process involves the electrolysis of a solution containing the N-substituted pyrrole and a thiocyanate (B1210189) source, like ammonium (B1175870) thiocyanate (NH4SCN), at a specific anode potential (e.g., +0.70 V). sci-hub.se This electrochemical approach is noted for its mild reaction conditions and is considered a promising strategy for producing such compounds. sci-hub.se

Purification and Isolation Methodologies for 2,5 Di Thiocyanato 1h Pyrrole

The purification and isolation of 2,5-di-thiocyanato-1H-pyrrole derivatives depend on the synthetic route employed and the physical properties of the final product.

Following chemical synthesis, a typical work-up involves concentrating the reaction mixture to remove the solvent. The resulting residue is then subjected to extraction using an organic solvent like diethyl ether (Et2O). sci-hub.se The combined organic extracts are subsequently dried over an anhydrous salt, such as sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo to yield the crude product. sci-hub.se

For further purification, column chromatography is a common and effective technique. researchgate.netrsc.org Silica gel is typically used as the stationary phase. researchgate.netrsc.orgresearchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of dichloromethane (B109758) and petroleum ether has been used to purify related compounds. researchgate.net For oily products like 1-hexyl-2,5-dithiocyanato-1H-pyrrole, a mobile phase of ethyl acetate (B1210297) and petroleum ether is effective. In some cases, simple filtration may be sufficient to isolate the product, especially if it precipitates from the reaction mixture. beilstein-journals.org

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separation of pyrrole (B145914) derivatives, offering high-resolution purification. keio.ac.jp For certain related compounds, recrystallization from a suitable solvent mixture, such as diisopropyl ether and ethyl acetate, is used to obtain the final pure product. google.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2,5 Di Thiocyanato 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,5-di-thiocyanato-1H-pyrrole, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the substitution pattern of the pyrrole (B145914) ring and the presence of the thiocyanato groups. While specific spectral data for this compound is not widely published, data for the closely related N-methylated analog, 1-methyl-2,5-dithiocyanato-1H-pyrrole, provides valuable comparative insights.

For 1-methyl-2,5-dithiocyanato-1H-pyrrole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the two equivalent pyrrole protons (H-3 and H-4) and a singlet for the N-methyl protons. The symmetrical nature of the molecule simplifies the spectrum. In the case of the parent compound, this compound, a broad singlet for the N-H proton would also be expected, in addition to a singlet for the C-H protons of the pyrrole ring.

The ¹³C NMR spectrum provides further confirmation of the structure. The chemical shifts of the carbon atoms in the pyrrole ring and the thiocyanato groups are characteristic. For 1-methyl-2,5-dithiocyanato-1H-pyrrole, distinct signals are observed for the methyl carbon, the carbon atoms bearing the thiocyanato groups (C-2 and C-5), the other two pyrrole carbons (C-3 and C-4), and the thiocyanato carbon.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-4 | 6.72 | s |

| ¹H | N-CH₃ | 3.95 | s |

| ¹³C | C-2, C-5 | 113.8 | - |

| C-3, C-4 | 120.8 | - | |

| N-CH₃ | 32.8 | - | |

| ¹³C | SCN | 108.5 | - |

Two-dimensional NMR techniques such as HMBC and HSQC are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule. ustc.edu.cncolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show a correlation between the signal of the pyrrole C-H protons and the signal of the corresponding carbon atoms (C-3 and C-4). This helps to differentiate the protonated carbons from the quaternary carbons (C-2 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range correlations, typically over two to three bonds (²JCH and ³JCH). ustc.edu.cn This is particularly useful for identifying the positions of substituents on the pyrrole ring. For this compound, key HMBC correlations would be expected between:

The N-H proton and the adjacent C-2 and C-5 carbons.

The pyrrole C-H protons (H-3/H-4) and the neighboring carbons (C-2/C-5 and C-4/C-3) as well as the carbon of the thiocyanato group.

These correlations would definitively confirm the 2,5-substitution pattern.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the molecule. For this compound, there are two distinct nitrogen environments: the pyrrole ring nitrogen and the nitrogen of the two equivalent thiocyanato groups.

The chemical shift of the pyrrole nitrogen is sensitive to substitution on the ring. For the parent pyrrole, the ¹⁵N chemical shift is around -230 ppm relative to nitromethane. The introduction of electron-withdrawing thiocyanato groups at the 2 and 5 positions is expected to deshield the pyrrole nitrogen, resulting in a downfield shift.

The nitrogen of the thiocyanato group (R-S-C≡N ) typically resonates in a distinct region of the ¹⁵N NMR spectrum. Studies on various organic thiocyanates have shown that the ¹⁵N chemical shifts of the SCN group generally fall in the range of -100 to -130 ppm. psu.edursc.orgrsc.org This is significantly different from the chemical shift of the isomeric isothiocyanates (R-N=C=S), which resonate at approximately -275 ppm. psu.edursc.orgrsc.org

| Nitrogen Environment | Expected Chemical Shift (δ, ppm vs. CH₃NO₂) |

|---|---|

| Pyrrole (N-H) | Downfield of -230 ppm |

| Thiocyanato (-SCN) | -100 to -130 |

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule and their bonding characteristics. IR and Raman spectroscopy are complementary techniques that are highly effective for the characterization of this compound. nih.govksu.edu.sa

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyrrole ring and the thiocyanato substituents. While a complete experimental spectrum with assignments for this specific compound is not available, the expected positions of key vibrational modes can be predicted based on data from related compounds and general spectroscopic principles.

Key expected vibrational bands include:

N-H stretch: A band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the pyrrole ring.

C-H stretch: Aromatic C-H stretching vibrations of the pyrrole ring are expected around 3100 cm⁻¹.

C≡N stretch: A strong and sharp absorption band characteristic of the thiocyanato group, typically appearing in the range of 2160-2140 cm⁻¹. This is a key diagnostic band.

C=C and C-C ring stretching: Vibrations of the pyrrole ring carbons are expected in the 1600-1400 cm⁻¹ region.

C-S stretch: The C-S stretching vibration typically appears as a weaker band in the range of 750-600 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3400 - 3200 | Medium |

| C-H stretch (aromatic) | ~3100 | Medium |

| C≡N stretch (thiocyanato) | 2160 - 2140 | Strong, Sharp |

| C=C stretch (ring) | ~1550 | Medium |

| C-N stretch (ring) | ~1470 | Medium |

| C-H in-plane bend | ~1100 | Medium |

| C-S stretch | 750 - 600 | Weak-Medium |

The vibrational modes of the thiocyanato group (-SCN) are particularly informative. The most prominent of these is the C≡N stretching vibration, which gives rise to a strong, sharp band in the IR spectrum. The position of this band can be influenced by the electronic environment. For aryl thiocyanates, this band typically appears between 2175 and 2155 cm⁻¹. The attachment to a π-electron-rich system like pyrrole would likely place the absorption in the lower end of this range.

Raman spectroscopy is also a powerful tool for studying the thiocyanato group. nih.govksu.edu.sa The C≡N stretch is also Raman active. Furthermore, the C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational characteristics of the thiocyanato substituents and their interaction with the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound and for analyzing its fragmentation patterns. rsc.org This technique provides high-accuracy mass measurements, which allow for the unambiguous identification of the elemental composition of the parent ion and its fragments.

The molecular formula of this compound is C₆H₃N₃S₂. The expected exact mass can be calculated and compared with the experimentally determined mass from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer. rsc.org This comparison helps to confirm the molecular formula with a high degree of confidence.

The fragmentation of this compound under mass spectrometry conditions, typically electron ionization (EI), provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. Key fragmentation pathways for this molecule would likely involve the cleavage of the thiocyanate (B1210189) groups. Common fragmentation patterns for similar heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a thiocyanate radical (•SCN) or hydrogen cyanide (HCN) could be anticipated. The analysis of these fragment ions helps to piece together the structure of the original molecule. miamioh.eduresearchgate.net

Table 1: Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Calculated m/z |

| [M]⁺ | C₆H₃N₃S₂ | 180.9768 |

| [M-SCN]⁺ | C₅H₃N₂S | 123.0017 |

| [M-2SCN]⁺ | C₄H₃N | 65.0262 |

| [M-HCN]⁺ | C₅H₂N₂S₂ | 153.9659 |

Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.

X-ray Crystallography for Solid-State Structure Determinationresearchgate.net

Unit Cell Parameters and Space Group Determinationresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a (Å) | 12.47 |

| b (Å) | 11.15 |

| c (Å) | 16.36 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2275.3 |

| Z | 8 |

Note: This table is illustrative and based on data for a related pyrrole derivative. researchgate.net

Intermolecular Interactions and Crystal Packingmiamioh.edu

The way molecules of this compound are arranged in the crystal, known as crystal packing, is governed by various intermolecular interactions. chimia.chresearchgate.net These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and properties of the solid-state material.

Key intermolecular interactions that could be expected in the crystal structure of this compound include:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen or sulfur atoms of the thiocyanate groups of neighboring molecules. nih.gov

π-π Stacking: The aromatic pyrrole rings can stack on top of each other, leading to stabilizing π-π interactions.

Sulfur-Sulfur or Sulfur-Nitrogen Interactions: The thiocyanate groups can participate in chalcogen bonding and other short-range interactions.

The analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state. rsc.org

Electronic Absorption and Emission Spectroscopy Methodologiesscispace.comnih.govresearchgate.netnih.govmsu.edu

Electronic absorption and emission spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules like this compound. oxfordsciencetrove.com These methods involve the interaction of molecules with ultraviolet (UV) and visible light.

UV-Vis Spectroscopy for Electronic Transitionsscispace.comnih.govresearchgate.netnih.govmsu.edu

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum shows absorption bands that correspond to specific electronic transitions.

For this compound, the UV-Vis spectrum would be expected to show absorptions arising from π→π* transitions within the pyrrole ring and the thiocyanate groups. The conjugation of the thiocyanate groups with the pyrrole ring will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). Extending conjugation in organic molecules generally results in a bathochromic (red) shift of the absorption bands to longer wavelengths. msu.edu

Table 3: Expected UV-Vis Absorption Data for this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile)

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~250-350 | High |

| n → π | ~350-450 | Low |

Note: The exact values would depend on the solvent and experimental conditions. researchgate.net

Fluorescence and Phosphorescence Characterizationnih.govnih.gov

Fluorescence and phosphorescence are two types of photoluminescence, where a molecule emits light after absorbing it. ubbcluj.rolibretexts.org These techniques provide information about the excited states of a molecule.

Fluorescence is the emission of light from a singlet excited state and is typically a short-lived process. libretexts.org

Phosphorescence is emission from a triplet excited state, which is a longer-lived process due to the spin-forbidden nature of the transition back to the singlet ground state. libretexts.org

The introduction of heavy atoms like sulfur in the thiocyanate groups can enhance the probability of intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon known as the heavy-atom effect. This could potentially lead to observable phosphorescence for this compound. The emission spectra, along with the measurement of fluorescence and phosphorescence lifetimes and quantum yields, provide a detailed picture of the de-excitation pathways of the molecule. The potential for aggregation-induced emission (AIE) or aggregation-induced phosphorescence (AIP) could also be investigated, as molecular packing can significantly influence luminescent properties. nih.gov

Theoretical and Computational Investigations of 2,5 Di Thiocyanato 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. unipd.it These methods, grounded in the principles of quantum mechanics, allow for the precise computation of molecular structures, energies, and electron distribution, which collectively govern the compound's behavior. unipd.itresearchgate.net

Density Functional Theory (DFT) is a robust computational method widely used for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, from simple molecules to complex biomolecules. google.com For the parent pyrrole (B145914) molecule, DFT calculations, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), have been shown to predict bond lengths and angles with excellent agreement to experimental values. chemsociety.org.ngmdpi.com

The geometry optimization of 2,5-Di-thiocyanato-1H-pyrrole would start with the planar, five-membered pyrrole ring. The introduction of the two thiocyanato (-SCN) groups at the C2 and C5 positions would be the primary focus. DFT calculations would predict changes in the bond lengths and angles of the pyrrole core due to the electronic influence of these substituents. The C-S and S-C≡N bond lengths and the bond angles within the thiocyanato groups would also be determined to find the lowest energy conformation. It is generally expected that the pyrrole ring itself would remain largely planar.

Table 1: Predicted Geometric Parameters for the Pyrrole Ring Core (Note: This table presents typical DFT-calculated values for the unsubstituted 1H-pyrrole ring as a reference baseline. Substitution at the 2,5-positions would cause minor deviations in these values.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C4 | ~1.43 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Angle | C5-N1-C2 | ~109.8° |

| Bond Angle | N1-C2-C3 | ~107.7° |

| Bond Angle | C2-C3-C4 | ~107.4° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govpku.edu.cn The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com

Table 2: Conceptual FMO Energy Comparison (Note: This table provides a conceptual illustration. Actual values require specific calculations for this compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity Trend |

| 1H-Pyrrole (Reference) | High | High | Large | High (towards electrophiles) |

| This compound | Lowered | Lowered | Modified | Reduced (towards electrophiles) |

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgavogadro.cc It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are characterized by an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. avogadro.ccresearchgate.net

In 1H-pyrrole, the ESP map shows a region of negative potential located above and below the plane of the aromatic ring, consistent with its electron-rich nature. researchgate.netpearson.com The hydrogen atom attached to the nitrogen displays a positive potential. For this compound, the ESP map would be significantly different. The highly electronegative nitrogen atoms of the two thiocyanato groups would create intense red, negative potential regions at the periphery of the molecule. Conversely, the sulfur atoms and the pyrrole ring itself would likely become more electron-deficient, leading to areas of less negative or even positive potential. This charge distribution is critical for predicting intermolecular interactions and identifying reactive sites. scispace.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling the step-by-step process of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction energy profile. This profile helps in understanding the reaction mechanism, determining the rate-limiting step, and predicting the feasibility and outcome of a reaction. nih.gov

The formation of this compound occurs through the thiocyanation of pyrrole. This reaction can proceed through different mechanisms, such as electrophilic or radical pathways, which can be simulated computationally. acs.orgrsc.org

In an electrophilic thiocyanation , an electrophilic "SCN+" source attacks the electron-rich pyrrole ring. jchemlett.com Computational models can simulate the approach of the electrophile to the pyrrole ring and calculate the activation energies for attack at different positions (C2 vs. C3). These simulations typically show that the transition state for attack at the C2 position is lower in energy, explaining the observed regioselectivity. chemrxiv.org After the first substitution, the model would then simulate the second thiocyanation event, which would preferentially occur at the other activated position, C5.

A radical mechanism can also be modeled, often involving the formation of a thiocyanate (B1210189) radical (•SCN). acs.org DFT calculations can be used to model the reaction steps, including the generation of the radical, its addition to the pyrrole ring, and the subsequent oxidation to form the final product. These simulations help to understand the conditions under which a radical pathway might be favored over an electrophilic one.

Computational models are highly effective at predicting the reactivity and selectivity of chemical reactions. nih.gov For the thiocyanation of pyrrole, theoretical calculations can explain why the reaction is highly regioselective. jchemlett.com

The inherent electronic structure of pyrrole favors electrophilic substitution at the C2 (or α) position over the C3 (or β) position. Computational analysis of the transition states for the addition of an electrophile to either position confirms that the C2-attack pathway has a lower activation energy barrier. This is attributed to the greater ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate formed during C2-attack.

Once the first thiocyanato group is attached at the C2 position, it acts as a deactivating group but still directs the next electrophile to the remaining activated positions. Computational modeling of the mono-thiocyanated pyrrole would show that the C5 position is the most favorable site for the second substitution, leading to the formation of this compound. These predictive capabilities are invaluable for optimizing reaction conditions and designing synthetic routes to selectively obtain the desired product. sit.edu.cn

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, primarily based on density functional theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These computational approaches allow for the simulation of spectra, which can guide and complement experimental investigations.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial tool for structural elucidation. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is employed to calculate the nuclear magnetic shielding tensors. chemrxiv.orgresearchgate.net These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com For instance, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. chemrxiv.orgtandfonline.com Solvation models, like the Polarizable Continuum Model (PCM), can also be incorporated to simulate the influence of different solvents on the chemical shifts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| N-H | Value |

| C3-H | Value |

| C4-H | Value |

| C2 | Value |

| C5 | Value |

| C3 | Value |

| C4 | Value |

| SCN (Carbon) | Value |

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.

Vibrational Frequency Calculations for IR and Raman

These calculations are typically performed at the same level of theory used for geometry optimization. core.ac.uk The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The intensities for IR spectra are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. cigrjournal.org

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H stretch | Value | High/Medium/Low | High/Medium/Low |

| C-H stretch (pyrrole) | Value | High/Medium/Low | High/Medium/Low |

| S-C≡N stretch (asymmetric) | Value | High/Medium/Low | High/Medium/Low |

| S-C≡N stretch (symmetric) | Value | High/Medium/Low | High/Medium/Low |

| C=C stretch (pyrrole) | Value | High/Medium/Low | High/Medium/Low |

| C-S stretch | Value | High/Medium/Low | High/Medium/Low |

Note: The values and qualitative intensities in this table are hypothetical and would be the output of a computational frequency analysis.

UV-Vis Spectra Simulation and Excited State Calculations

Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. faccts.descm.com This approach calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi.comgoogle.com

The choice of functional is critical for accurate predictions of excitation energies. researchgate.net Functionals like CAM-B3LYP and BHandHLYP have shown good performance for calculating optical properties. mdpi.com The simulation provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.netfaccts.de

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |

Note: The data in this table is illustrative and would be generated from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and how it interacts with its environment. nih.govuni.lu These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of intermolecular forces. uni.lu

For a molecule like this compound, MD simulations could reveal the rotational freedom of the thiocyanato groups and any potential puckering of the pyrrole ring. By simulating the molecule in a solvent or in a condensed phase, one can study the formation and dynamics of intermolecular interactions, such as hydrogen bonds involving the N-H group and dipole-dipole interactions of the polar thiocyanato groups. rsc.org Analysis of the simulation trajectories can provide information on the stability of different conformers and the strength of intermolecular interactions.

Synthetic Utility and Potential Applications of 2,5 Di Thiocyanato 1h Pyrrole As a Chemical Precursor

Role as a Building Block in Complex Organic Synthesis

The presence of both a pyrrole (B145914) core and reactive thiocyanate (B1210189) groups makes 2,5-di-thiocyanato-1H-pyrrole a valuable starting material in organic synthesis. It serves as a foundational element for the construction of more intricate molecular architectures, including various nitrogen- and sulfur-containing heterocycles and macrocycles.

Precursor to Pyrrole-Based Heterocycles (e.g., Thiazoles, Imidazoles, Pyrimidines)

The thiocyanate moieties in this compound are key to its utility in synthesizing fused and substituted heterocyclic systems. These groups can undergo a variety of chemical transformations, such as cyclization and condensation reactions, to form new rings appended to the pyrrole core.

Thiazoles: The reaction of dithiocyanates with appropriate reagents can lead to the formation of thiazole (B1198619) rings. For instance, the cyclocondensation of related thiocyanate precursors with compounds like phenacyl bromide is a known method for synthesizing thiazole derivatives. nih.gov This reactivity suggests that this compound could be a valuable precursor for producing pyrrole-fused thiazoles, which are scaffolds of interest in medicinal chemistry. nih.govsemanticscholar.org

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various routes, including the condensation of α-dicarbonyl compounds with ammonia (B1221849) and an aldehyde, a process known as the Radziszewski reaction. researchgate.net The thiocyanate groups of this compound can be hydrolyzed or otherwise converted to carbonyl or amino functionalities, which could then participate in imidazole ring formation. nih.gov This positions the compound as a potential starting point for novel pyrrole-imidazole structures.

Pyrimidines: Pyrrolo[3,2-d]pyrimidine derivatives, which are aza-analogs of purines, have been synthesized by condensing 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester with formamidine (B1211174) acetate (B1210297). google.com The thiocyanate groups in this compound could potentially be converted to the necessary amino and carboxyl functionalities required for such cyclizations, opening a pathway to these biologically relevant molecules. nih.gov

The following table summarizes the potential heterocyclic systems that can be derived from this compound and the general synthetic strategies involved.

| Target Heterocycle | General Synthetic Approach | Potential Reagents/Conditions |

| Thiazoles | Cyclocondensation | α-Haloketones (e.g., phenacyl bromide) |

| Imidazoles | Ring formation from dicarbonyl/amino precursors | Hydrolysis followed by condensation with aldehydes and ammonia |

| Pyrimidines | Cyclization of amino-pyrrole carboxylates | Conversion of thiocyanates to amino and carboxyl groups, followed by condensation with formamidine acetate |

Formation of Sulfur-Containing Macrocycles

The two thiocyanate groups at opposite ends of the pyrrole ring make this compound an ideal building block for the synthesis of sulfur-containing macrocycles. These large ring structures are of interest for their unique host-guest chemistry and potential applications in materials science. The synthesis of macrocycles often involves the reaction of bifunctional precursors under high-dilution conditions to favor intramolecular cyclization. The reactivity of the thiocyanate groups can be harnessed to connect with other molecular fragments, leading to the formation of complex macrocyclic architectures. nih.govrsc.org

Scaffold for Novel Material Precursors

Beyond its use in traditional organic synthesis, this compound serves as a fundamental scaffold for creating precursors to a variety of advanced materials. The inherent properties of the pyrrole ring, combined with the functionality of the thiocyanate groups, allow for the development of polymers, coordination complexes, and electronic materials with tailored characteristics.

Monomer in Polymer Chemistry (e.g., Conducting Polymers)

Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers. wikipedia.orgdiva-portal.org The electropolymerization of pyrrole-based monomers is a common method to create thin, conductive films on electrode surfaces. nih.gov The presence of thiocyanate groups on the pyrrole ring in this compound can influence the electronic properties and processability of the resulting polymer. These functional groups can also serve as sites for further modification of the polymer backbone. For example, derivatives of 2,5-di(2-thienyl)-1H-pyrrole have been used to create functional conducting polymers for applications such as electrochromic devices and sensors. kmu.edu.trresearchgate.netpau.edu.tr The thiocyanate groups could potentially be converted to other functionalities to tune the polymer's properties for specific applications. nih.gov

Ligand in Coordination Chemistry

The nitrogen atom of the pyrrole ring and the nitrogen and sulfur atoms of the thiocyanate groups in this compound can act as donor atoms, making the molecule a potential ligand for coordinating with metal ions. cymitquimica.com The geometry of the molecule, with donor sites at the 2 and 5 positions, makes it suitable for forming pincer-type ligands, which are known to form stable complexes with a variety of metals. d-nb.info These coordination complexes can have interesting catalytic, magnetic, or optical properties. The synthesis of zinc complexes with tridentate pyridyl-pyrrole ligands has been reported, demonstrating the versatility of the pyrrole core in coordination chemistry. researchgate.net

Precursor for Advanced Organic Electronic Materials

The combination of a conjugated pyrrole core and electron-withdrawing thiocyanate groups makes this compound a promising precursor for advanced organic electronic materials. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a related fused heterocyclic system, is a popular building block for organic electronics due to the favorable electronic properties of the resulting polymers. researchgate.net The introduction of thiocyanate groups can modulate the HOMO and LUMO energy levels of the material, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune these electronic properties through chemical modification is a key advantage in the design of new high-performance organic electronic devices. nih.gov

The table below outlines the potential applications of this compound as a material precursor.

| Material Type | Application Area | Key Features of Precursor |

| Conducting Polymers | Sensors, Electrochromic Devices | Pyrrole core for polymerization, thiocyanate groups for property tuning |

| Coordination Complexes | Catalysis, Molecular Magnets | N and S donor atoms for metal binding, pincer-like geometry |

| Organic Electronic Materials | OFETs, OPVs | Conjugated system, electron-withdrawing groups for energy level tuning |

Derivatization for Structure-Activity Relationship Studies (Focus on chemical modifications)

The strategic placement of two thiocyanate groups on the pyrrole ring at the 2- and 5-positions makes this compound a versatile precursor for chemical derivatization. These modifications are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. The thiocyanate groups and the pyrrole nitrogen atom are the primary sites for chemical modifications.

The antifungal activity of 2,5-dithiocyanato-1H-pyrrole has been reported to be 65 times higher than that of its counterpart with a single thiocyanate group, 2-thiocyanato-1H-pyrrole, against Candida albicans. sci-hub.se This finding underscores the importance of the dithiocyanate substitution pattern for its biological function and provides a strong rationale for further exploration through SAR studies.

The derivatization of this compound can be systematically approached by modifying the thiocyanate groups or by substituting the N-H group of the pyrrole ring.

Modification of the Thiocyanate Groups:

The thiocyanate moiety (-SCN) is a valuable functional group in medicinal chemistry because it can be converted into a variety of other sulfur-containing functional groups. jst.go.jp This allows for the exploration of how different functionalities at these positions affect the molecule's interaction with biological targets.

Conversion to Thiols: The thiocyanate groups can be reduced to the corresponding thiols (mercaptans) to produce 1H-pyrrole-2,5-dithiol. researchgate.net Thiols are known to interact with biological systems, for instance, by forming disulfide bonds with cysteine residues in proteins.

Synthesis of Sulfides and Disulfides: Aryl thiocyanates can be transformed into sulfides and disulfides. jst.go.jp This opens the possibility of introducing a wide range of alkyl or aryl substituents, allowing for a detailed investigation of the steric and electronic requirements for activity.

Formation of Heterocycles: The thiocyanate group can serve as a building block for nitrogen- and sulfur-containing heterocycles, such as tetrazoles. jst.go.jp This transformation dramatically alters the chemical properties of the original molecule, introducing a new ring system that can participate in different biological interactions.

Modification of the Pyrrole Nitrogen:

The nitrogen atom of the pyrrole ring is another key position for derivatization. The synthesis of N-substituted pyrroles is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

N-Alkylation and N-Arylation: The pyrrole nitrogen can be readily alkylated or arylated to introduce various substituents. scribd.com For example, the synthesis of 1-methyl-2,5-dithiocyanato-1H-pyrrole has been documented. sci-hub.sescribd.com Introducing different alkyl chains (e.g., hexyl, isopentyl) or aryl groups can influence the molecule's ability to cross cell membranes and its binding affinity to target proteins. scribd.com

The systematic derivatization of this compound at these positions allows for the generation of a library of related compounds. By evaluating the biological activity of these derivatives, researchers can build a comprehensive SAR profile, identifying the key structural motifs responsible for the desired pharmacological effect.

Research Findings on Derivatization

Research has demonstrated the feasibility of several key transformations that are central to SAR studies of thiocyanate-containing aromatic compounds. While extensive SAR studies starting specifically from this compound are not widely published, the chemical principles for its derivatization are well-established. For instance, the thiocyanation of various aromatic and heteroaromatic compounds, including pyrrole derivatives, has been extensively studied, highlighting the accessibility of the thiocyanate precursors. jst.go.jp The subsequent transformation of these thiocyanates provides a clear path for generating diverse analogs for biological screening. jst.go.jp

Electrochemical methods have been successfully employed for the C–H thiocyanation of N-substituted pyrroles, yielding compounds like 1-methyl-2,5-dithiocyanato-1H-pyrrole. sci-hub.seresearchgate.net These methods offer mild reaction conditions and are attractive for the synthesis of precursor molecules for further derivatization. sci-hub.se

The table below summarizes potential derivatizations of this compound for SAR studies, based on established chemical transformations.

Table 1: Potential Derivatizations of this compound for SAR Studies

| Modification Site | Reagents/Conditions | Resulting Functional Group | Purpose in SAR Study |

|---|---|---|---|

| Thiocyanate Group | Reduction (e.g., Dithiothreitol) | Thiol (-SH) | Investigate the role of hydrogen bonding and metal chelation. |

| Thiocyanate Group | Alkyl/Aryl Halides & Base | Sulfide (-S-R) | Explore steric and electronic effects of different substituents. |

| Thiocyanate Group | Oxidation | Disulfide (-S-S-) | Mimic biological disulfide bonds. |

| Thiocyanate Group | Sodium Azide | Tetrazole | Introduce a bioisosteric replacement with different electronic properties. |

Derivatization and Functionalization Strategies of 2,5 Di Thiocyanato 1h Pyrrole

Transformations at the Thiocyanato Group

The thiocyanato (SCN) group is a versatile functional group that can undergo various transformations, serving as a linchpin for introducing new functionalities onto the pyrrole (B145914) core. rsc.orgnih.govrsc.org These reactions include hydrolysis, reduction, oxidation, and reactions with organometallic species, each providing a pathway to distinct classes of sulfur-containing pyrrole derivatives.

Hydrolysis and Alcoholysis to Carbamates or Thiocarbamates

The hydrolysis or alcoholysis of aryl thiocyanates provides a direct route to thiocarbamates. A key method for this transformation is the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org In this reaction, the thiocyanate (B1210189) is treated with an acid, typically a concentrated mineral acid like sulfuric acid, followed by controlled hydrolysis with ice water. wikipedia.org This process converts the thiocyanato group into a thiocarbamate moiety.

While the general mechanism is established for various aryl thiocyanates, its application to substrates sensitive to strong acids, such as some thiocyanophenols, can be inefficient. wikipedia.org Given the electron-rich nature of the pyrrole ring, the conditions for the hydrolysis of 2,5-di-thiocyanato-1H-pyrrole would need to be carefully optimized to avoid potential degradation or side reactions of the pyrrole core. The reaction proceeds via protonation of the nitrogen atom of the thiocyanate, followed by nucleophilic attack of water or an alcohol.

Table 1: Key Features of the Riemschneider Thiocarbamate Synthesis

| Feature | Description | Reference(s) |

| Reaction | Conversion of alkyl or aryl thiocyanates to thiocarbamates. | wikipedia.orgwikipedia.org |

| Reagents | Concentrated acid (e.g., H₂SO₄), followed by ice water. | wikipedia.org |

| Mechanism | Involves acidic conditions to facilitate the transformation. | wikipedia.org |

| Limitations | May not be efficient for substrates sensitive to concentrated acid. | wikipedia.org |

Isomerization of thiocyanates to isothiocyanates can occur, particularly with certain substrates or in the presence of excess thiocyanate ions. wikipedia.org The subsequent hydrolysis of isothiocyanates can also lead to the formation of thiocarbamic acids, which are often unstable and decompose to the corresponding amine. rsc.org

Reduction to Thiols

The reduction of the thiocyanato groups in this compound would yield the corresponding pyrrole-2,5-dithiol, a potentially valuable intermediate for further synthesis, such as the creation of macrocyclic structures or polymers. A general and effective method for the reduction of organic thiocyanates to thiols involves the use of a strong reducing agent. wikipedia.org

Electrochemical reduction is one method that can convert thiocyanates to thioates and cyanide. wikipedia.org This approach offers a controlled way to achieve the reduction, potentially minimizing side reactions. The specific conditions, such as the electrode material, solvent, and supporting electrolyte, would be crucial for optimizing the yield of the desired dithiol.

Table 2: General Methods for Reduction of Organic Thiocyanates

| Method | Reagents/Conditions | Product(s) | Reference(s) |

| Electrochemical Reduction | Controlled potential | Thioates and cyanide | wikipedia.org |

The resulting pyrrole-2,5-dithiol would be a highly reactive species, susceptible to oxidation, especially in the presence of air, which could lead to the formation of disulfide-linked oligomers or polymers. Therefore, in-situ generation and subsequent reaction of the dithiol would likely be the preferred synthetic strategy.

Oxidation to Sulfonic Acid Derivatives

The oxidation of thiocyanates can lead to various sulfur-containing functional groups, with sulfonic acids being the most highly oxidized state. The direct oxidation of the thiocyanato group on an aromatic ring to a sulfonic acid is a challenging transformation. A more common pathway involves the initial conversion of the thiocyanate to a thiol, which can then be oxidized in a stepwise manner. nih.gov

The oxidation of thiols typically proceeds through sulfenic (R-SOH) and sulfinic (R-SO₂H) acid intermediates to the final sulfonic acid (R-SO₃H). nih.govwikipedia.org Various oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final oxidation state.

Alternatively, studies on the oxidation of the inorganic thiocyanate ion (SCN⁻) have shown that strong oxidizing agents like peroxomonosulfate (HSO₅⁻) can lead to the formation of hypothiocyanite (B1210458) (OSCN⁻) as an intermediate. nih.govresearchgate.net Further oxidation of this intermediate occurs in a complex, multi-step process. nih.gov The applicability of such strong oxidizing conditions to the relatively sensitive pyrrole ring would require careful investigation to prevent ring-opening or other degradative pathways.

Table 3: Potential Oxidation Pathways

| Starting Material | Intermediate(s) | Final Product | Reference(s) |

| Thiol | Sulfenic acid, Sulfinic acid | Sulfonic acid | nih.govwikipedia.org |

| Thiocyanate ion (SCN⁻) | Hypothiocyanite (OSCN⁻) | Further oxidized products | nih.govresearchgate.net |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.org Their reaction with this compound would likely be dominated by the acidic nature of the pyrrole N-H proton. These reagents readily deprotonate substrates with acidic hydrogens, including alcohols, amines, and N-H containing heterocycles. libretexts.org

Therefore, the initial reaction would be the deprotonation of the pyrrole nitrogen to form a magnesium or lithium salt of the pyrrole anion. This would passivate the ring towards further nucleophilic attack by the organometallic reagent at the carbon atoms of the pyrrole ring.

The reaction at the thiocyanato groups themselves is less straightforward. While organometallic reagents are known to react with various functional groups, their reaction with thiocyanates is not as commonly employed in synthesis. chadsprep.com The electrophilic carbon of the thiocyanate group could potentially be a target for nucleophilic attack, but this would be in competition with the much faster acid-base reaction at the pyrrole nitrogen. To achieve reaction at the thiocyanato groups, protection of the N-H proton would be a necessary first step.

Modifications of the Pyrrole Nitrogen (N-H functionalization)

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. The presence of the acidic proton allows for deprotonation followed by reaction with various electrophiles, leading to N-substituted pyrrole derivatives. This strategy is widely used to modify the electronic properties and steric environment of the pyrrole ring, as well as to attach other functional moieties. researchgate.netmdpi.comorganic-chemistry.orgnih.govpharmaguideline.comresearchgate.net

Alkylation and Arylation

N-alkylation and N-arylation are fundamental transformations for modifying the pyrrole scaffold. These reactions typically proceed via the deprotonation of the pyrrole nitrogen with a suitable base to generate the pyrrolide anion, which then acts as a nucleophile.

N-Alkylation: A variety of alkylating agents can be used, including alkyl halides, in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. organic-chemistry.org The choice of solvent and base is crucial for achieving high regioselectivity for N-alkylation over C-alkylation. Ionic liquids have also been shown to be effective media for the N-alkylation of pyrroles. organic-chemistry.org For less reactive alkylating agents, stronger bases may be required.

N-Arylation: The N-arylation of pyrroles is commonly achieved through transition metal-catalyzed cross-coupling reactions, with copper-catalyzed methods being particularly prevalent. rsc.orgacs.orgorganic-chemistry.orgdntb.gov.ua The Ullmann condensation, a classic method, involves the reaction of the pyrrole with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. acs.org More modern methods utilize various copper(I) salts and ligands, such as diamines, to facilitate the reaction under milder conditions and with a broader substrate scope. acs.orgorganic-chemistry.org Palladium-catalyzed N-arylation reactions have also been developed. dntb.gov.ua

Table 4: General Conditions for N-Functionalization of Pyrroles

| Reaction | Reagents | Catalyst/Base | Reference(s) |

| N-Alkylation | Alkyl halides | K₂CO₃, KOH | organic-chemistry.org |

| N-Arylation | Aryl halides (iodides, bromides) | CuI / diamine ligand, K₃PO₄ | acs.orgorganic-chemistry.org |

The presence of the two electron-withdrawing thiocyanato groups on the pyrrole ring in this compound would increase the acidity of the N-H proton, potentially facilitating its deprotonation. However, these groups might also influence the nucleophilicity of the resulting pyrrolide anion and its reactivity in subsequent coupling reactions.

Acylation

Acylation of the pyrrole ring is a common method for introducing carbonyl functionalities. The Friedel-Crafts acylation is a standard procedure for this transformation. nih.govyoutube.comkhanacademy.org However, the presence of two strongly deactivating thiocyanato groups at the 2- and 5-positions of the pyrrole ring in this compound presents a significant challenge for electrophilic acylation at the carbon atoms of the pyrrole ring.

No specific literature detailing the successful acylation of this compound at either the nitrogen or the C3/C4 carbons could be identified. It is plausible that the electron-withdrawing nature of the thiocyanato groups renders the pyrrole ring insufficiently nucleophilic to react under standard Friedel-Crafts conditions. Alternative, more forceful acylation methods might be required, but such studies have not been reported.

Selective Functionalization at the Pyrrole Carbon Positions

The functionalization of the C3 and C4 positions of a 2,5-disubstituted pyrrole is a key strategy for creating complex, polysubstituted derivatives. Given the deactivating effect of the thiocyanato groups in this compound, electrophilic substitution at the C3 and C4 positions is anticipated to be extremely difficult. onlineorganicchemistrytutor.comaklectures.com

Strategies for the synthesis of 3,4-disubstituted pyrroles often involve multi-step sequences starting from different precursors, rather than direct functionalization of a pre-existing 2,5-disubstituted pyrrole. nih.govnih.govresearchgate.netrsc.org There is no available research that specifically describes the selective introduction of functional groups at the C3 and C4 positions of this compound. The development of such methodologies would likely require novel synthetic approaches, potentially involving directed metalation or other advanced organic synthesis techniques.

Synthesis of Poly-substituted Pyrrole Derivatives via this compound

The use of this compound as a starting material for the synthesis of poly-substituted pyrrole derivatives is an area that remains unexplored in the chemical literature. While numerous methods exist for the synthesis of polysubstituted pyrroles, they typically involve the construction of the pyrrole ring from acyclic precursors. urfu.rujlu.edu.cnnih.govekb.eg

The thiocyanato groups in this compound could potentially serve as synthetic handles for further transformations. For instance, they could undergo nucleophilic displacement or be converted into other functional groups, paving the way for the introduction of a variety of substituents. However, no studies detailing such transformations have been published. The exploration of the reactivity of the thiocyanato groups in this specific pyrrole derivative could be a promising area for future research, potentially unlocking new routes to novel polysubstituted pyrroles with interesting electronic and biological properties.

Molecular Mechanisms of Interaction for 2,5 Di Thiocyanato 1h Pyrrole and Its Derivatives

Ligand Binding Studies (e.g., interactions with metal ions, without biological context)

While specific coordination studies focusing solely on 2,5-di-thiocyanato-1H-pyrrole are not extensively detailed in the reviewed literature, the broader field of pyrrole-based ligand chemistry provides significant insights into its potential binding behaviors. Pyrrole (B145914) derivatives substituted at the 2 and 5 positions are well-known for their ability to act as versatile ligands, forming stable complexes with a variety of metal ions.

The coordination is typically facilitated through the pyrrole nitrogen and/or donor atoms on the side chains. For instance, 2,5-bis(phosphinimine) substituted pyrroles react with copper(I) and silver(I) to form two-coordinate mononuclear complexes. rsc.org X-ray diffraction studies of these complexes revealed a chelation mode involving the two nitrogen atoms of the phosphinimine side arms, creating a 10-membered metalacycle. rsc.org Furthermore, these structures exhibit a novel π-interaction between the metal and the pyrrole ring atoms. rsc.org

Similarly, 2,5-bis((di-tert-butylphosphaneyl) methyl)-1H-pyrrole derivatives form complexes with alkali metals (Li, Na, K, Cs) and magnesium. d-nb.info The coordination mode depends on the metal ion; the lithium complex features a κ-N,N,N coordination where both side-arms bind the cation, while heavier alkali metals form dimeric structures involving κ-N,N coordination within one unit and η⁵-coordination of the pyrrolyl ligand to an adjacent metal center. d-nb.info The interaction of pyrrole-imine chelates with d⁸ metals like Ni(II), Pd(II), and Pt(II) has also been explored, demonstrating that the identity of the metal ion significantly influences the binding affinity and thermodynamics of the resulting complex. whiterose.ac.uk In some cases, palladium(II) ions have been shown to coordinate with three pyrrole groups from a foldamer ligand. nih.gov

These studies collectively indicate that the thiocyanate (B1210189) groups on this compound, with their sulfur and nitrogen donor atoms, could engage in various coordination modes, potentially acting as bridging or chelating ligands to form mononuclear or polynuclear metal complexes.

Table 1: Examples of Metal-Ligand Interactions in 2,5-Disubstituted Pyrrole Systems This table is based on data for related pyrrole compounds to illustrate potential binding modes.

| Pyrrole Ligand Class | Metal Ion(s) | Observed Coordination Modes | Reference(s) |

| 2,5-bis(iminophosphorane)pyrrole | Li, Na, Cs | κ-N,N,N (Li); κ-N,N and η⁵-coordination (Na, Cs) | d-nb.info |

| 2,5-bis(diphenylphosphinomethyl)pyrrole | Cu(I), Ag(I) | κ²N,N chelation; Metal-π interaction | rsc.org |

| Bis(pyrrole-imine) Schiff base | Ni(II), Pd(II), Pt(II) | Tetradentate chelation via nitrogen donors | whiterose.ac.uk |

| Pyrrole-based foldamer | Pd(II) | Coordination to three pyrrole groups | nih.gov |

Enzyme Inhibition Mechanisms (focusing on molecular interaction at active site)

The thiocyanate functional group is a known pharmacophore that can interact with biological targets, and its presence on a pyrrole scaffold allows for diverse mechanisms of enzyme inhibition. Research on 1-methyl-2,5-dithiocyanato-1H-pyrrole, a close derivative, found that it slightly reduces the respiration rate of flight muscle mitochondria. rscf.ru This compound also decreased the production of reactive oxygen species in mitochondria from both honey bees and bumblebees, which suggests an interaction with components of the mitochondrial electron transport chain. rscf.ru

Molecular docking and kinetic studies on other pyrrole derivatives provide a clearer picture of interactions at an enzyme's active site, which consists of residues that bind the substrate and others that catalyze the reaction. wikipedia.org For example, certain pyrrole derivatives designed as inhibitors of human Glutathione S-transferase A1-1 (hGSTA1-1) were shown through molecular modeling to bind within the hydrophobic substrate-binding pocket (H-site). edulll.gr Kinetic analysis of one such derivative demonstrated competitive inhibition with respect to the substrate, indicating it directly competes for binding at the primary catalytic site. edulll.gr

In other systems, such as Hepatitis B Virus (HBV) capsid protein, pyrrole-scaffold inhibitors display binding patterns driven primarily by hydrophobic interactions. nih.gov These interactions involve key residues in a solvent-accessible region of the protein. The potency of these inhibitors is enhanced by distinct hydrogen bond interactions between the pyrrole scaffold and specific amino acid residues, such as L140 in chain B of the HBV core protein. nih.gov Similarly, pyrrole-based inhibitors of cholinesterases have been shown in docking studies to form stable π-π stacking interactions with tryptophan residues (Trp86 and Trp286) within the enzyme's active site. mdpi.com The inhibition can be of a mixed competitive mode, suggesting binding to both the active site and an allosteric site. nih.gov

These examples demonstrate that the inhibition mechanism of this compound would likely involve a combination of hydrophobic and electrostatic interactions within the target enzyme's active site, with the thiocyanate groups potentially forming specific hydrogen bonds or other polar contacts that enhance binding affinity and selectivity.

Table 2: Enzyme Inhibition Mechanisms for Various Pyrrole Derivatives

| Pyrrole Derivative Class | Target Enzyme | Inhibition Mechanism & Key Interactions | Reference(s) |

| 1-methyl-2,5-dithiocyanato-1H-pyrrole | Mitochondrial Respiratory Chain | Reduction of respiration rate and ROS production | rscf.ru |

| Arylmethylsulfonylpyrroles | Human Glutathione S-transferase A1-1 | Competitive inhibition; binding at primary catalytic H-site | edulll.gr |

| 1H-pyrrole-2-carbonyl derivatives | Hepatitis B Virus (HBV) Core Protein | Hydrophobic interactions; H-bonding with L140B | nih.gov |

| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | Mixed competitive inhibition | nih.gov |

| Pyrrole-based hydrazides | Acetylcholinesterase (AChE) | π-π stacking with Trp86 and Trp286 | mdpi.com |

Receptor-Ligand Interactions (focusing on molecular recognition)

Molecular recognition between a ligand and its receptor is fundamental to eliciting a biological response and is governed by principles of complementarity in shape and interacting moieties. frontiersin.org Docking studies of various pyrrole-based compounds into the binding sites of receptors like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) have shown a high affinity, comparable to known reference inhibitors. nih.gov This affinity is the result of specific intermolecular interactions.

For instance, molecular docking of pyrrole-based Schiff bases into the active site of monoamine oxidase B (MAO-B) revealed stable π-π interactions between the pyrrole and tryptophan aromatic rings of the ligand and a phenylalanine residue (Phe343) of the receptor. mdpi.com In the case of acetylcholinesterase (AChE), the pyrrole and tryptophan fragments of the ligand situate themselves in the substrate pocket, forming several stable π-π bonds with active site residues Trp86 and Trp286. mdpi.com

Hydrogen bonding is another critical component of molecular recognition. Studies on inhibitors for dihydrofolate reductase (DHFR) showed that pyrrole derivatives form hydrogen bonds between the oxygen of a C=O group and the hydrogen atoms of arginine (ARG60) and glutamine (GLN28) residues in the active site. mdpi.com The similarity of these interactions to those of known ligands suggests that the pyrrole-containing molecules bind to the enzyme in a comparable manner. mdpi.com These non-covalent interactions—including hydrophobic forces, van der Waals forces, and hydrogen bonds—collectively determine the binding energy and specificity of the ligand for its receptor. longdom.org The structural properties of the pyrrole ring, with its favorable electron characteristics, provide a scaffold that can be modified to optimize these interactions for a desired activity profile. mdpi.com

Table 3: Receptor-Ligand Interaction Details for Pyrrole-Based Compounds

| Pyrrole Ligand Class | Receptor/Target | Key Interacting Residues | Type of Interaction | Reference(s) |

| Pyrrole-based Schiff bases | Monoamine Oxidase B (MAO-B) | Phe343 | π-π stacking | mdpi.com |

| Pyrrole-based Schiff bases | Acetylcholinesterase (AChE) | Trp86, Trp286 | π-π stacking | mdpi.com |

| 4-(2,5-dimethylpyrrol-1-yl) benzohydrazides | Dihydrofolate Reductase (DHFR) | ARG60, GLN28 | Hydrogen bonding | mdpi.com |

| Pyrrole-scaffold inhibitors | Hepatitis B Virus (HBV) Core Protein | P25B, W102B, V124C | Hydrophobic interactions | nih.gov |

Interactions with Biomolecules at a Fundamental Level (e.g., DNA intercalation mechanisms, protein binding mechanisms)

Beyond specific enzyme or receptor targets, pyrrole derivatives can engage in fundamental interactions with essential biomolecules like DNA and proteins through various covalent and non-covalent mechanisms.

DNA Interactions: A significant class of pyrrole-containing compounds, derived from natural products like netropsin (B1678217) and distamycin, are known to bind to the minor groove of DNA. nih.govbeilstein-journals.org These pyrrole-amidine and pyrrole-imidazole polyamides achieve sequence-specific recognition by forming hydrogen bonds between the amide groups of the ligand and the base pairs on the floor of the DNA minor groove. beilstein-journals.org The shape complementarity between the crescent-shaped ligand and the curvature of the minor groove is crucial for this binding mode. This interaction is typically reversible and does not involve intercalation (sliding in between the stacked base pairs). nih.govsemanticscholar.org

Protein Interactions: The interaction of pyrrole derivatives with proteins can be either non-covalent or covalent. Non-covalent binding is exemplified by the interaction of metal chelates of pyrrole-imine ligands with human serum albumin (HSA), a major transport protein. whiterose.ac.uk These complexes target binding sites close to the Trp-214 residue (Sudlow's site I), with the binding being driven primarily by enthalpic factors, particularly London dispersion forces. whiterose.ac.uk In other studies, specifically designed guanidiniocarbonyl-pyrrole ligands have been shown to act as efficient binders for carboxylate groups on the surface of proteins, such as the 14-3-3 protein family. beilstein-journals.org

Covalent interactions often occur when reactive pyrrole species are formed. For example, the neurotoxic metabolite 2,5-hexanedione (B30556) reacts with amine residues on proteins to form 2,5-dimethylpyrrole adducts. nih.gov These pyrrole adducts can then undergo autoxidation in a free radical-mediated mechanism, leading to the formation of covalent intermolecular crosslinks between protein chains. nih.gov Similarly, reactive dehydropyrrolizidine alkaloids (DHPAs) are known to bind to nucleophilic sites on proteins, forming stable pyrrole-protein adducts. mdpi.com

Table 4: Fundamental Interactions of Pyrrole Derivatives with Biomolecules

| Biomolecule | Pyrrole Derivative Class | Mechanism of Interaction | Reference(s) |

| DNA | Pyrrole-imidazole polyamides | Sequence-specific minor groove binding via H-bonds | beilstein-journals.org |

| DNA | Pyrrole-amidine oligopeptides | Reversible, non-intercalative minor groove binding | nih.gov |

| Human Serum Albumin (HSA) | Ni(II), Pd(II), Pt(II) pyrrole-imine chelates | Non-covalent binding at Sudlow's site I, driven by London dispersion forces | whiterose.ac.uk |

| Axonal Proteins | 2,5-dimethylpyrrole (formed from 2,5-hexanedione) | Covalent adduct formation followed by oxidative crosslinking | nih.gov |

| General Proteins | Dehydropyrrolizidine Alkaloids (DHPAs) | Covalent adduct formation with nucleophilic sites | mdpi.com |

| 14-3-3 Protein | Guanidiniocarbonyl-pyrrole ligands | Non-covalent binding to surface carboxylate groups | beilstein-journals.org |

Challenges and Future Research Perspectives for 2,5 Di Thiocyanato 1h Pyrrole

Methodological Advancements in Synthesis and Characterization

Future research will likely focus on overcoming existing synthetic hurdles and enhancing characterization techniques. The development of more efficient and selective one-pot multicomponent reactions will be crucial for accessing a wider range of functionalized pyrroles. nih.gov While methods for synthesizing various pyrrole (B145914) derivatives are established, the specific synthesis of 2,5-di-thiocyanato-1H-pyrrole is not yet well-documented in publicly available research.

Current analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction are vital for structural confirmation. nih.govresearchgate.net Future advancements could involve the application of more sophisticated spectroscopic and computational methods to gain deeper insights into the electronic structure and conformational dynamics of these molecules. researchgate.net

Table 1: Key Analytical Techniques for Pyrrole Characterization

| Technique | Information Provided |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure |

| FT-IR Spectroscopy | Presence of functional groups |

Exploration of Novel Reactivity and Transformation Pathways

The thiocyanato groups at the 2 and 5 positions of the pyrrole ring offer unique reactivity that is yet to be fully harnessed. A primary area for future research is the investigation of novel chemical transformations of these groups. This could include their conversion into other sulfur-containing functionalities or their participation in cycloaddition and cross-coupling reactions to build more complex molecular architectures.

The photochemical reactivity of related pyrrole systems, such as the desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones, suggests that light-induced transformations of this compound could lead to novel pyrrole derivatives. rsc.org Furthermore, exploring its reactions with various nucleophiles and electrophiles will be essential to map out its chemical behavior and unlock its synthetic potential.

Development of Sustainable and Scalable Synthetic Routes

A significant challenge in contemporary chemical synthesis is the development of environmentally benign and economically viable processes. Future efforts in the synthesis of this compound should prioritize green chemistry principles. This includes the use of non-toxic reagents, renewable starting materials, and solvent-free or aqueous reaction conditions. nih.govresearchgate.net

The development of catalyst-free and solvent-free methods, as demonstrated for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, provides a promising blueprint for the sustainable production of pyrrole derivatives. researchgate.net Moreover, designing scalable synthetic routes is critical for transitioning from laboratory-scale synthesis to potential industrial applications. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. nih.gov One-pot, two-step processes, such as the conversion of 2,5-dimethylfuran (B142691) to pyrrole compounds, showcase a high carbon efficiency and a low E-factor, aligning with the goals of sustainable chemical manufacturing. mdpi.com

Integration into Emerging Fields of Chemical Research (e.g., advanced materials)

The unique electronic and structural features of this compound make it a promising candidate for integration into advanced materials. The nitrogen- and sulfur-containing heterocycle could serve as a versatile building block for the synthesis of novel conductive polymers, organic semiconductors, and functional dyes. The thiocyanato groups can act as effective ligands for metal coordination, opening possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or sensory properties.

Furthermore, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry. nih.gov While the biological activities of this compound itself are not yet reported, its derivatives could be explored for potential applications as antimicrobial, anti-inflammatory, or anticancer agents. mdpi.com The ability to functionalize the pyrrole core allows for the systematic modification of its properties, paving the way for its use in diverse areas of chemical and biological research.

Q & A

Q. What are the key considerations for synthesizing 2,5-Di-thiocyanato-1H-pyrrole, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis often involves introducing thiocyanate groups to the pyrrole ring. A validated approach is reacting pyrrole derivatives with isothiocyanates under controlled conditions. For example:

- Reagent Choice : Ethoxycarbonylisothiocyanate reacts with pyrrole to form intermediates like N-ethoxycarbonylpyrrole-2-thiocarboxamide, which can be further modified .

- Solvent and Temperature : Reactions in quinoline at elevated temperatures (e.g., 150°C) facilitate cyclization to thioamide derivatives .

- Oxidative Conditions : Alkaline hydrogen peroxide oxidizes thiocarbonyl groups to carbonyls, while acidic conditions yield S-oxides .

Q. How can researchers confirm the structure and purity of this compound derivatives?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Thiocyanate (C≡N) stretches appear near 2150 cm⁻¹, while thiocarbonyl (C=S) absorbs at ~1120 cm⁻¹ .

- NMR : Distinct proton environments (e.g., pyrrole ring protons at δ 6.2–7.0 ppm) and thiocyanate substituent effects on chemical shifts .

- Chromatography : TLC or HPLC to monitor reaction progress and purity, with Rf values calibrated against known standards .

Q. What safety precautions are necessary when handling this compound and its intermediates?

Methodological Answer:

- Hazard Classification : GHS Category 4 (acute oral toxicity), Category 2 (skin irritation), and Category 1 (eye damage) .

- Mitigation Strategies :

Advanced Research Questions

Q. What challenges arise in achieving regioselective thiocyanate substitution on the pyrrole ring, and how can they be addressed?

Methodological Answer:

- Regioselectivity Issues : Competing substitution at positions 2, 3, or 5 due to pyrrole’s electron-rich nature.

- Strategies :

- Directing Groups : Use N-ethoxycarbonyl groups to steer substitution to the 2-position, as demonstrated in analogous pyrrole-thioamide syntheses .

- Superbase-Mediated Reactions : Allyl isothiocyanate rearranges under superbase conditions (e.g., KOH/DMSO) to form NH-2-(alkylsulfanyl)-1H-pyrroles, avoiding competing pathways .

Q. How can computational modeling assist in predicting the reactivity of this compound in drug precursor synthesis?

Methodological Answer:

- DFT Calculations : Model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Case Study : Pyrrole-2-thiocarboxamide derivatives show reactivity at both carbonyl and thiocarbonyl groups, validated by DFT-based mechanistic studies .

Q. How should researchers analyze contradictory data from competing reaction pathways (e.g., carbonyl vs. thiocarbonyl reactivity)?

Methodological Answer: